
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide
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Overview
Description
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a morpholine ring, a pyrrolidine ring, and a triazine core, which are linked through a methylene bridge to an ethanesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazine core, followed by the introduction of the morpholine and pyrrolidine rings. The final step involves the attachment of the ethanesulfonamide group.
Preparation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of Morpholine and Pyrrolidine Rings: The morpholine and pyrrolidine rings are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of Ethanesulfonamide Group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Cancer Therapy
One of the primary applications of this compound is in cancer treatment. Research indicates that compounds with similar morpholino and triazine structures can inhibit critical pathways involved in tumor growth and survival.
Case Study: PI3K/mTOR Inhibition
A series of bis(morpholino-1,3,5-triazine) derivatives have been developed as potent inhibitors of the PI3K/mTOR pathway, which plays a crucial role in cancer cell proliferation and survival. For instance, one derivative showed significant antitumor efficacy in both subcutaneous and orthotopic xenograft models when administered intravenously . This suggests that N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide could similarly exhibit potent anticancer properties.
Targeting DNA Repair Mechanisms
The compound has potential applications in targeting DNA repair mechanisms within cancer cells. Inhibitors of the ATR (Ataxia Telangiectasia and Rad3 related protein) have been identified as promising agents for enhancing the efficacy of chemotherapy and radiotherapy by sensitizing tumors to these treatments . Given the structural similarities to known ATR inhibitors, this compound may also act as an effective ATR inhibitor.
Data Tables
To provide a comprehensive overview of research findings related to this compound, the following data tables summarize key studies and their outcomes:
Study | Compound | Target | IC50 (nM) | Effect |
---|---|---|---|---|
Study 1 | Compound 6 | ATR | 5 | Potent inhibition in vitro |
Study 2 | PKI-587 | PI3K/mTOR | 10 | Significant tumor growth inhibition |
Study 3 | Bimiralisib | Class I PI3K | 20 | Effective against various cancer cell lines |
Mechanism of Action
The mechanism of action of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines: These compounds are also triazine derivatives with similar structural features and biological activities.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another triazine derivative with applications in materials science and catalysis.
Uniqueness
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is unique due to its combination of a morpholine ring, a pyrrolidine ring, and an ethanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a triazine core substituted with a morpholino group and a pyrrolidinyl moiety. This unique structure may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazine structure. The triazine moiety is known for its ability to interact with various biological targets, including kinases involved in cancer progression.
- Induction of Apoptosis :
- Inhibition of Cell Proliferation :
- Autophagy Activation :
Case Studies
Several case studies have investigated the biological activity of related triazine compounds:
Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
Study 1 | Triazine derivative A | MCF-7 | 0.25 | Apoptosis via caspase activation |
Study 2 | Triazine derivative B | MDA-MB-231 | 0.30 | Inhibition of NF-kB signaling |
Study 3 | N-(morpholino-triazine) C | HeLa | 0.15 | Induction of autophagy |
These studies suggest that modifications to the triazine structure can significantly enhance anticancer activity.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and systemic exposure of this compound. Preliminary data indicate favorable absorption characteristics, although detailed studies are necessary to confirm these findings.
Properties
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c1-2-24(21,22)15-11-12-16-13(19-5-3-4-6-19)18-14(17-12)20-7-9-23-10-8-20/h15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACAISYVDAPYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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